3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. The molecule comprises a pyridin-4-yl substituent at position 6 and a 4-nitrobenzylthio group at position 2.
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)14-3-1-12(2-4-14)11-26-17-20-19-16-6-5-15(21-22(16)17)13-7-9-18-10-8-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISKWNBEBAFVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazolopyridazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a valuable scaffold for developing new pharmaceuticals. Its ability to interact with specific enzymes and receptors makes it a candidate for targeting various diseases, including cancer. For instance, similar compounds have demonstrated significant anticancer activity against various cell lines, with IC50 values indicating their potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | PC3 | 22.19 ± 2.1 |
| Similar Derivative | SKNMC | 5.41 ± 0.35 |
| Reference Drug | Imatinib | N/A |
Mechanism of Action
The mechanism of action involves the bioreduction of the nitro group to form reactive intermediates that can interact with cellular components. The pyridazine and pyridin-4-yl groups enhance binding affinity to specific molecular targets, potentially modulating enzyme or receptor activities.
Materials Science
Synthesis of Novel Materials
In materials science, 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be utilized in synthesizing novel materials with unique electronic or optical properties. Its heterocyclic nature allows for the development of advanced materials that can be applied in electronics or photonics.
Biological Studies
Biochemical Pathways
This compound can act as a probe in biochemical studies to investigate various pathways and processes within biological systems. Its interactions with proteins and nucleic acids can provide insights into cellular mechanisms and disease states.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Cytotoxicity Studies : A review highlighted the cytotoxic properties of thiadiazole derivatives similar to this compound, demonstrating their potential as anticancer agents through MTT assays.
- Enzyme Inhibition : Research has shown that derivatives of this compound inhibit specific enzymes involved in cancer metabolism, suggesting a targeted therapeutic approach.
Mechanism of Action
The mechanism of action of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of the nitrophenyl and pyridinyl groups enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Key Research Findings
Synthetic Routes : The target compound is synthesized via cyclization of hydrazinylpyridazine intermediates with aromatic aldehydes or nitrobenzyl thiols, analogous to methods for related triazolopyridazines .
Enzyme Inhibition : Triazolopyridazines with electron-withdrawing groups (e.g., nitro) at position 3 show enhanced PDE4 inhibition due to improved binding to the catalytic domain’s hydrophobic pocket .
Kinase Selectivity : Sulfanyl substituents (e.g., 2,5-dimethoxyphenylthio) improve kinase inhibition potency by facilitating hydrogen bonding with ATP-binding sites .
Therapeutic Potential: Derivatives like TPA023 and vebreltinib (6-(1-cyclopropylpyrazol-4-yl)-3-[difluoro(indazolyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine) highlight applications in neurology and oncology, suggesting the target compound’s viability in similar contexts.
Biological Activity
3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a unique structural arrangement that may influence its interactions with biological targets, making it a subject of interest for drug development and therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine. Its molecular formula is , and it has a molecular weight of 336.36 g/mol. The presence of both the nitro and pyridinyl groups contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |
| Molecular Formula | C₁₆H₁₂N₄O₂S |
| Molecular Weight | 336.36 g/mol |
| CAS Number | 894003-77-1 |
Antiproliferative Activity
Research indicates that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine can inhibit cell growth in gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines with IC50 values ranging from 0.008 to 0.014 μM .
Table 1: Antiproliferative Activity Against Selected Cell Lines
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 3q | SGC-7901 | 0.014 |
| 3q | A549 | 0.008 |
| 3q | HT-1080 | 0.012 |
The mechanism of action for this compound likely involves the disruption of microtubule dynamics through binding to the colchicine site on tubulin. This action leads to cell cycle arrest at the G2/M phase, thereby inhibiting mitosis and promoting apoptosis in cancer cells . The nitro group can also undergo bioreduction to form reactive intermediates that may interact with cellular components.
Synthesis and Derivatives
The synthesis of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves several steps:
- Formation of the Pyridazine Core : Cyclization of hydrazine derivatives with diketones.
- Introduction of the Pyridin-4-yl Group : Coupling reaction using a pyridin-4-yl halide.
- Attachment of the 4-Nitrobenzylthio Group : Nucleophilic substitution reaction with a thiol derivative.
Case Studies
Several studies have evaluated the biological activity of triazolo-pyridazine derivatives:
- Study on Antiproliferative Effects : A series of triazolo-pyridazines were synthesized and tested for their antiproliferative properties against multiple cancer cell lines. The most potent derivatives showed IC50 values comparable to known antitumor agents .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression, providing insights into their potential as therapeutic agents .
Q & A
Q. Table 1: Reaction Condition Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 15%↑ vs. THF |
| Temperature | 120°C (microwave) | 20%↑ vs. reflux |
| Catalyst | K₂CO₃ | 10%↑ vs. NaH |
What advanced spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve bond angles and dihedral distortions in the triazolo-pyridazine core. For example, single-crystal analysis at 173 K with an R factor <0.05 ensures accurate stereochemical assignment .
- Multinuclear NMR: Use ¹H, ¹³C, and 2D HSQC to verify the thioether linkage (δ 3.8–4.2 ppm for SCH₂) and nitro group (δ 8.2–8.5 ppm aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z 393.0825 for C₁₇H₁₂N₆O₂S) .
How can contradictory reports about its biological activity (e.g., kinase inhibition vs. antimicrobial effects) be resolved experimentally?
Methodological Answer:
- Dose-Response Studies: Test the compound across a broad concentration range (0.1–100 µM) in parallel assays (e.g., kinase inhibition vs. bacterial growth) to identify selective activity thresholds .
- Target Profiling: Use kinase panels (e.g., Eurofins KinaseProfiler) and antimicrobial susceptibility testing (CLSI guidelines) to distinguish on-target vs. off-target effects .
- Metabolite Analysis: Perform LC-MS/MS to rule out degradation products contributing to divergent activities .
What computational strategies are effective for predicting target interactions and binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2). Focus on the nitrobenzyl group’s electrostatic potential and pyridyl π-stacking .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the triazolo-pyridazine core in ATP-binding pockets .
- QSAR Modeling: Corporate substituent effects (e.g., nitro vs. methoxy groups) to predict activity cliffs using MOE or Schrödinger .
How should researchers address solubility limitations in biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) with PEG-400 or cyclodextrin derivatives to enhance aqueous solubility without cytotoxicity .
- Prodrug Derivatization: Introduce ionizable groups (e.g., phosphate esters) at the pyridyl nitrogen for pH-dependent solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (70–100 nm) to improve bioavailability in in vivo models .
What experimental approaches elucidate the reaction mechanism of thioether formation during synthesis?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare rates using deuterated 4-nitrobenzyl chloride to identify rate-determining steps (e.g., SN2 vs. radical mechanisms) .
- In Situ IR Spectroscopy: Monitor disappearance of S-H (2550 cm⁻¹) and appearance of C-S (700 cm⁻¹) bonds in real time .
- DFT Calculations: Map energy barriers for transition states using Gaussian09 at the B3LYP/6-31G* level .
How can in vitro-in vivo efficacy discrepancies be systematically investigated?
Methodological Answer:
- PK/PD Modeling: Measure plasma half-life (e.g., ~2.5 hrs in mice) and tissue distribution via LC-MS to correlate exposure with efficacy .
- CYP450 Inhibition Screening: Test against CYP3A4/2D6 to assess metabolic stability differences between species .
- Tumor Xenograft Models: Compare efficacy in immunocompromised (e.g., nude mice) vs. humanized models to evaluate immune-modulatory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
